N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide is a useful research compound. Its molecular formula is C25H22ClN7O and its molecular weight is 471.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide is the protein kinase B (PKB), also known as Akt . Akt is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound interacts with Akt by inhibiting its activity . This inhibition results in a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers .
Biochemical Pathways
The compound this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting Akt, it disrupts the normal functioning of this pathway, leading to changes in cell proliferation and survival .
Pharmacokinetics
This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic effects, indicating its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth in a breast cancer xenograft model . This is achieved through the knockdown of phosphorylation of Akt and downstream biomarkers .
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide is a complex organic compound with significant biological activity, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C20H21ClN6O, with a molecular weight of 460.94 g/mol. Its structure features multiple heterocycles, including pyrazole and pyrimidine rings, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and PI3K/mTOR pathways .
- Receptor Binding : The compound likely binds to multiple receptors, similar to other pyrazole derivatives, which can lead to anti-inflammatory and anticancer effects .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- Inhibition Studies : Similar pyrazole compounds have shown significant inhibition of inflammatory markers in vitro, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac (IC50 = 54.65 μg/mL) .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug candidate:
- Absorption and Distribution : The lipophilicity of the compound suggests good absorption characteristics, allowing it to penetrate cellular membranes effectively.
- Metabolism : Further studies are needed to elucidate the metabolic pathways involved in the breakdown of this compound and its metabolites' biological activities.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activities:
- Study on Pyrazole Derivatives : A review highlighted various pyrazole derivatives' anticancer activities, emphasizing their potential in drug design for targeting specific cancer types .
- Dual Inhibitor Research : Recent findings on dual PI3K/mTOR inhibitors have shown that modifications in pyrazole structures can enhance potency against tumor cells while minimizing side effects .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrazole ring significantly impact biological activity, guiding future synthetic efforts towards more effective compounds .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O/c1-3-20(17-7-5-4-6-8-17)25(34)30-22-13-16(2)31-33(22)24-21-14-29-32(23(21)27-15-28-24)19-11-9-18(26)10-12-19/h4-15,20H,3H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHWVSOAKOFLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.